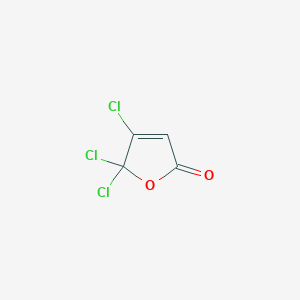
4,5,5-Trichlorofuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5-Trichlorofuran-2(5H)-one is a chlorinated furan derivative Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trichlorofuran-2(5H)-one typically involves the chlorination of furan derivatives. One possible method is the chlorination of 2(5H)-furanone under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5,5-Trichlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,5-Trichlorofuran-2(5H)-one involves its interaction with molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. Specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrachlorofuran: Another chlorinated furan with different substitution patterns.
2,5-Dichlorofuran: A less chlorinated derivative with distinct chemical properties.
3,4,5-Trichloropyridine: A chlorinated heterocycle with a nitrogen atom in the ring.
Uniqueness
4,5,5-Trichlorofuran-2(5H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to distinct chemical behavior compared to other chlorinated furans.
Propiedades
Número CAS |
133565-93-2 |
|---|---|
Fórmula molecular |
C4HCl3O2 |
Peso molecular |
187.40 g/mol |
Nombre IUPAC |
4,5,5-trichlorofuran-2-one |
InChI |
InChI=1S/C4HCl3O2/c5-2-1-3(8)9-4(2,6)7/h1H |
Clave InChI |
YOIMHYLCLHLPCH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(OC1=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)


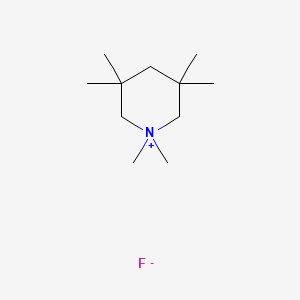
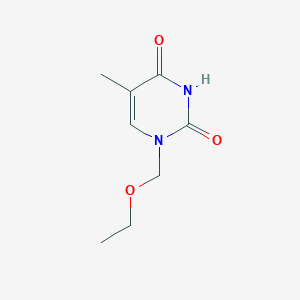
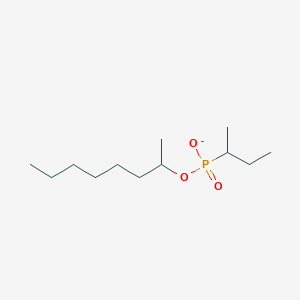
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
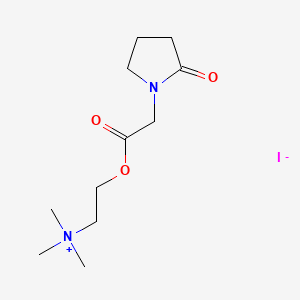

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
